molecular formula C13H7Cl2IN2O3 B3699648 2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide

2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide

Cat. No.: B3699648
M. Wt: 437.01 g/mol
InChI Key: YJJBZEZMJUDZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of chloro, nitro, and iodo substituents on a benzamide framework, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a chlorobenzene derivative followed by iodination and subsequent amide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the synthesis process.

Chemical Reactions Analysis

2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and iodo derivatives.

    Substitution: The chloro and iodo substituents can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, nitro, and iodo groups allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide include:

    2-chloro-N-(4-chloro-3-nitrophenyl)propanamide: This compound has a similar structure but lacks the iodo substituent, affecting its reactivity and applications.

    2-chloro-N-(4-chloro-3-nitrophenyl)nicotinamide: This compound contains a nicotinamide moiety, which imparts different biological activities.

    2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylacrylamide:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2IN2O3/c14-10-3-1-7(16)5-9(10)13(19)17-8-2-4-11(15)12(6-8)18(20)21/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBZEZMJUDZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)I)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.